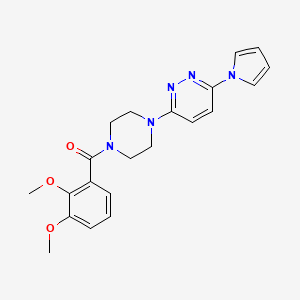
(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrrole, a pyridazine, a piperazine, and a methoxyphenyl group. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings, along with the various functional groups, would likely result in a highly polar molecule with potential for hydrogen bonding .Physical And Chemical Properties Analysis
Based on its structure, we can predict that this compound would be solid at room temperature, and due to the presence of polar functional groups, it would likely be soluble in polar solvents .Scientific Research Applications
Molecular Interaction and Pharmacophore Models
Compounds with structures involving piperazinyl, pyridazinyl, and methanone groups have been studied for their interactions with biological receptors. For example, the study on the molecular interaction of a cannabinoid receptor antagonist highlights the importance of conformational analysis and the development of pharmacophore models, which are crucial for understanding how such compounds can be designed to interact with specific biological targets (Shim et al., 2002). This research is vital for drug design, especially for targeting receptors with therapeutic implications.
Novel Syntheses and Derivative Development
The synthesis of novel derivatives, such as those explored in the synthesis of 5-aminothieno[2,3-c]pyridazine and related compounds, showcases the potential for developing new therapeutic agents or research tools with unique biological activities (Gaby et al., 2003). These synthetic routes can be adapted to introduce various functional groups, potentially leading to compounds with desired pharmacological properties.
Enzyme Inhibition and Biological Activity
The study of enzyme inhibitors, such as PDE4 inhibitors developed from phthalazinone derivatives, demonstrates the application of such compounds in therapeutic areas, including inflammation and immune response modulation (Van der Mey et al., 2001). Understanding the structure-activity relationships (SAR) of these compounds can guide the design of new drugs with improved efficacy and safety profiles.
Anticancer and Antimicrobial Potential
Research on novel compounds with anticancer and antimicrobial properties, such as the study on oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone, highlights the potential of such chemicals in addressing critical health issues like cancer and infectious diseases (Szandruk-Bender et al., 2021). These studies are fundamental in discovering new therapeutic agents that can be further developed and optimized for clinical use.
Mechanism of Action
Target of Action
Similar compounds with piperazin-1-yl and pyrrolopyrazine structures have been reported to exhibit a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and ion channels, among others.
Mode of Action
Compounds with similar structures have been reported to interact with their targets in various ways, such as inhibiting enzyme activity, modulating receptor function, or disrupting ion channel conductance . The compound’s interaction with its targets could lead to changes in cellular processes, potentially resulting in therapeutic effects.
Biochemical Pathways
Based on the biological activities reported for similar compounds, it can be inferred that the compound may affect various biochemical pathways . These could include pathways involved in cell signaling, metabolism, or gene expression, among others. The downstream effects of these pathway modulations would depend on the specific targets and mode of action of the compound.
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule provides a set of guidelines for the molecular properties that are likely to be associated with good bioavailability.
Result of Action
Based on the reported biological activities of similar compounds, the compound could potentially induce a variety of cellular responses . These could include changes in cell growth, differentiation, or survival, among others, depending on the specific targets and mode of action of the compound.
Future Directions
properties
IUPAC Name |
(2,3-dimethoxyphenyl)-[4-(6-pyrrol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-28-17-7-5-6-16(20(17)29-2)21(27)26-14-12-25(13-15-26)19-9-8-18(22-23-19)24-10-3-4-11-24/h3-11H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZCKUUBLVTBPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

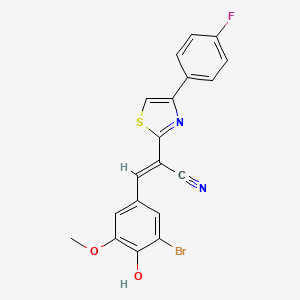
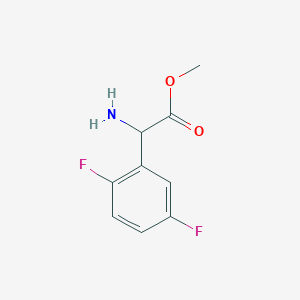
![2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2925410.png)

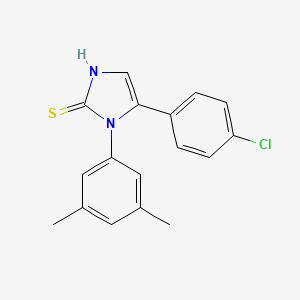
![5-Amino-1-benzyl-3-methyl-N-[4-(4-oxoazetidin-2-yl)oxyphenyl]pyrazole-4-carboxamide](/img/structure/B2925413.png)

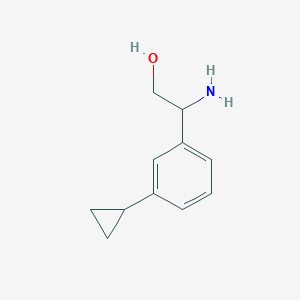
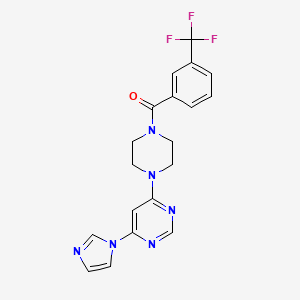

![Ethyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2925420.png)

![N-[(2-chlorophenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2925422.png)
